![molecular formula C3H7FO2 B1203920 3-fluoropropane-1,2-diol CAS No. 1947-57-5](/img/structure/B1203920.png)
3-fluoropropane-1,2-diol
Overview
Description
3-fluoropropane-1,2-diol is an organic compound with the molecular formula C3H7FO2. It is a fluorinated derivative of 1,2-propanediol, where one of the hydrogen atoms is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoropropane-1,2-diol can be synthesized through several methods. One common approach involves the fluorination of 1,2-propanediol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under mild conditions, with the fluorinating agent reacting with the hydroxyl groups of 1,2-propanediol to replace one of the hydroxyl groups with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the hazardous nature of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
3-fluoropropane-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like amines or thiols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products are typically alkanes or alcohols.
Scientific Research Applications
Chemical Properties and Structure
3-Fluoropropane-1,2-diol is characterized by the presence of a fluorine atom at the third carbon position of the propane chain. The molecular formula is , with a molecular weight of approximately 94.08 g/mol. Its structure allows for diverse reactivity, making it a valuable compound in chemical synthesis.
Medicinal Chemistry
Pharmaceutical Development
this compound is utilized in the development of pharmaceuticals. The incorporation of fluorine atoms into drug molecules often enhances their biological activity and metabolic stability. For instance, this compound can serve as a building block in synthesizing fluorinated analogs of bioactive compounds, potentially leading to new therapeutic agents .
Case Study: Antiviral Agents
Research indicates that fluorinated compounds exhibit improved antiviral properties. For example, studies have shown that this compound derivatives can enhance the efficacy of antiviral drugs through improved binding affinities to viral targets . This highlights the compound's significance in developing antiviral therapies.
Polymer Science
Polymer Synthesis
In polymer science, this compound is employed as a monomer or co-monomer in synthesizing fluorinated polymers. These polymers are known for their unique properties such as enhanced thermal stability and chemical resistance . The compound's ability to participate in various polymerization reactions makes it an attractive choice for creating specialized materials.
Electrolyte Applications
The compound has been studied for its role in formulating electrolytes for lithium-ion batteries. It contributes to the formation of solid electrolyte interphases (SEI), which are crucial for battery performance. Research shows that electrolytes containing this compound exhibit improved SEI formation capabilities compared to traditional solvents . This application is vital for advancing energy storage technologies.
Synthetic Intermediate
Building Block for Complex Molecules
this compound serves as a versatile synthetic intermediate in organic chemistry. Its reactivity allows it to undergo various transformations, making it useful for synthesizing more complex organic molecules. This includes its use in the preparation of fluorinated sugars and other biologically relevant structures.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Used as a building block for pharmaceuticals; enhances biological activity through fluorination. |
Polymer Science | Employed in synthesizing fluorinated polymers; improves electrolyte formulations for batteries. |
Synthetic Intermediate | Acts as a versatile building block for complex organic synthesis. |
Mechanism of Action
The mechanism of action of 3-fluoropropane-1,2-diol involves the substitution of a hydroxyl group with a fluorine atom, resulting in the formation of new carbon-fluorine bonds. This substitution reaction is significant in the synthesis of fluorinated compounds, which are of interest in medicinal chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: The non-fluorinated parent compound.
3-Chloro-1,2-propanediol: A chlorinated analog.
3-Bromo-1,2-propanediol: A brominated analog.
Uniqueness
3-fluoropropane-1,2-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications where enhanced reactivity or stability is required .
Properties
IUPAC Name |
3-fluoropropane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941218 | |
Record name | 3-Fluoro-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-16-7 | |
Record name | 3-Fluoro-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-1,2-propanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-1,2-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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